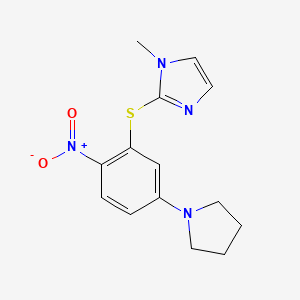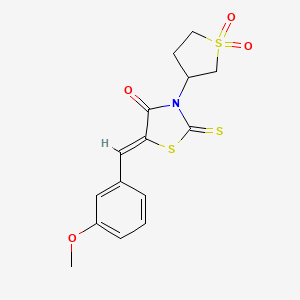![molecular formula C21H23ClN2O3S B4012146 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B4012146.png)
5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
概要
説明
5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a diethylaminoethyl side chain, a hydroxy group, and a thiophene-2-carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the chlorophenyl, diethylaminoethyl, hydroxy, and thiophene-2-carbonyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted aromatic compounds. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学的研究の応用
5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific chemical and physical properties.
作用機序
The mechanism of action of 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(furan-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(benzene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features The presence of the thiophene-2-carbonyl group, in particular, imparts unique chemical and biological properties that distinguish it from similar compounds
特性
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)10-11-24-18(14-7-5-8-15(22)13-14)17(20(26)21(24)27)19(25)16-9-6-12-28-16/h5-9,12-13,18,26H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAQWJTDJFRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[(3-BROMOPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4012089.png)
![1-(5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4012095.png)
![1-(1H-imidazol-2-ylmethyl)-4-[(3-methylphenyl)thio]piperidine](/img/structure/B4012102.png)
![[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3,4,5-trimethoxybenzoate](/img/structure/B4012112.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(4-fluorophenyl)propyl]-5-methoxybenzamide](/img/structure/B4012118.png)
![5-[1-(4-chlorophenyl)ethylidene]-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012122.png)
![4-fluoro-N-(3-{[1-methyl-2-(2-thienyl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B4012129.png)
![2-(4-bromophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4012143.png)
![1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-4-yl-2H-pyrrol-5-one](/img/structure/B4012147.png)
![2-(2-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4012155.png)
![4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine](/img/structure/B4012156.png)
![1-[3-(diethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B4012160.png)
